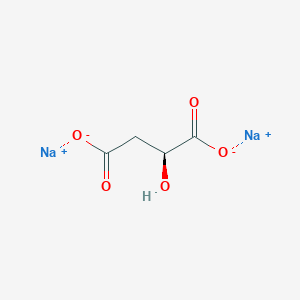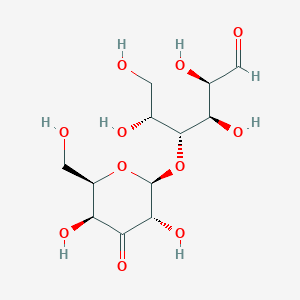
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose, also known as UX3G, is a natural compound found in the leaves of various plants. It belongs to the class of carbohydrates and has been found to possess numerous beneficial properties.
Wissenschaftliche Forschungsanwendungen
NMR Analysis and Chemical Structure
4-O-(β-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose, known as 3-keto-lactose, has been studied using nuclear magnetic resonance (NMR) in deuterated dimethyl sulfoxide. This research helps in identifying the signals in the spectrum and understanding the molecular structure of such compounds. The study found that the lack of a free carbonyl function in 3-keto-lactose is due to the presence of the hemiacetal formed during crystallization from methanol (Anteunis, Beeumen, Bruyn, & Ley, 2010).
Bleaching of Kraft Pulp
Research into non-chlorine bleaching of kraft pulp using methyl 4-O-ethyl-β-D-glucopyranoside as a model compound for cellulose showed the formation of carbonyl sugar derivatives, including methyl 3,6-di-O-acetyl-4-O-ethyl-β-D-arabino-hexopyranosidulose, relevant to the paper and pulp industry. This study provides insights into the reaction of ozone with polysaccharides during the bleaching process (Kishimoto, Nakatsubo, & Murakami, 1995).
Conversion of Polysaccharides
In the context of carbohydrate chemistry, the oxidation of methyl trimethyl glucopyranosides, obtained from permethylated cellulose, laminarin, and dextran, yielded corresponding ulose derivatives. This study contributes to the understanding of the chemical conversion of polysaccharides and their analysis through gas chromatography and mass spectrometry, which is crucial for carbohydrate research and applications (Kashimura, Yoshida, & Onodera, 1974).
Sugar Transport in Microorganisms
The biochemical conversion of saccharides to their corresponding 3-uloses was demonstrated by research on Agrobacterium tumefaciens. This study showed the formation and utilization of glycoside-3-uloses, such as D-xylo-hexos-3-ulose-D-glucopyranoside, in the culture medium. Understanding the sugar transport system in microorganisms can have implications for biotechnology and fermentation processes (Fukui, Tai, & Hochster, 1965).
Eigenschaften
CAS-Nummer |
15990-62-2 |
|---|---|
Produktname |
4-O-(beta-D-Xylo-hexopyranosyl-3-ulose)-D-glucopyranose |
Molekularformel |
C12H20O11 |
Molekulargewicht |
340.28 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-4-[(2S,3S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxooxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C12H20O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-8,10-12,14-19,21H,2-3H2/t4-,5+,6+,7+,8-,10+,11+,12-/m0/s1 |
InChI-Schlüssel |
QVZHZVWYFNADIO-BATPLZQESA-N |
Isomerische SMILES |
C([C@@H]1[C@@H](C(=O)[C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O |
SMILES |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(=O)C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
3-ketolactose 4-O-(beta-D-xylo-hexopyranosyl-3-ulose)-D-glucopyranose 4-O-beta-D-xylo-hexopyranos-3-ulos-1-yl-D-glucose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






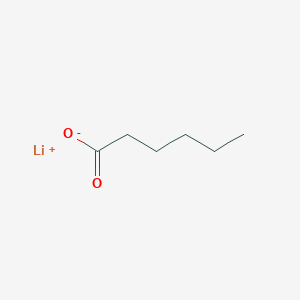
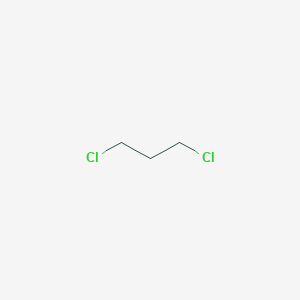
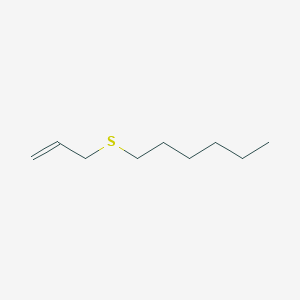
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)


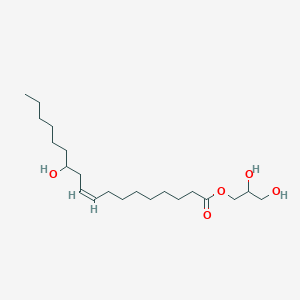
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
